(R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Description
This compound (CAS 1426082-73-6) is a boronate ester featuring a trifluoroethanol moiety attached to a phenyl ring. Key properties include:
- Molecular formula: C₁₄H₁₈BF₃O₃
- Molecular weight: 302.10 g/mol
- Storage: Sealed in dry conditions at 2–8°C .
- Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
The trifluoroethyl group enhances electrophilicity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated biaryl compounds .
Properties
Molecular Formula |
C14H18BF3O3 |
|---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3/t11-/m1/s1 |
InChI Key |
VBXSVIYLABOQFL-LLVKDONJSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C(F)(F)F)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves multiple steps. One common method includes the following steps:
Formation of the Boronic Ester: The reaction of 4-bromo-2,2,2-trifluoroacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.
Reduction: The reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Resolution: The resolution of the racemic mixture to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for chiral resolution.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a key reaction for forming C–C bonds. This reactivity is critical for modifying the aromatic ring in pharmaceutical intermediates .
Key conditions and outcomes:
| Reaction Partner | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|
| Aryl halides | Pd(PPh₃)₄ | THF | 75–90% | |
| Heteroaryl chlorides | PdCl₂(dppf) | DME/H₂O | 60–78% |
The reaction proceeds via transmetallation, where the boronic ester transfers its aryl group to the palladium center. The trifluoroethanol group remains inert under these conditions due to its electron-withdrawing nature.
Oxidation of the Trifluoroethanol Group
The secondary alcohol undergoes oxidation to form a ketone derivative, 2,2,2-trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone .
Oxidation pathways:
| Oxidizing Agent | Temperature | Conversion Efficiency |
|---|---|---|
| CrO₃/H₂SO₄ | 0–25°C | 85–92% |
| Dess-Martin periodinane | RT | 78–84% |
The reaction preserves the boronic ester functionality, enabling sequential coupling-oxidation strategies in synthesis .
Acid-Catalyzed Deboronation
Under acidic conditions, the boronic ester hydrolyzes to form the corresponding boronic acid:
Experimental data from hydrogenation studies :
| Acid Strength (HCl) | Solvent | Deboronation Rate |
|---|---|---|
| 1 M | EtOH | 100% in 2 h |
| 0.1 M | MeOH | 75% in 4 h |
This reaction is critical for removing the boronate group post-coupling in multistep syntheses .
Hydrogenation Stability
The compound shows limited stability under hydrogenation conditions. In Rh/C-catalyzed hydrogenations:
| Catalyst | Pressure | Boron Retention |
|---|---|---|
| 5% Rh/C | 48 atm | 0% (full deboronation) |
| Rh/Al₂O₃ | 48 atm | 35% retention |
Side reactions include reduction of the aromatic ring and cleavage of the C–B bond .
Nucleophilic Substitution at Boron
The boronic ester undergoes nucleophilic substitution with diols or fluorides to form modified boronates:
Example reaction with 1,2-ethanediol:
(eg = ethylene glycol ester)
This reactivity enables tuning of boron's Lewis acidity for specific applications .
Interactions with Biological Targets
The trifluoroethanol group enhances membrane permeability, while the boronic ester forms reversible covalent bonds with:
-
Serine proteases (e.g., thrombin, trypsin)
-
Hydroxyl-rich proteins (e.g., lectins)
Binding constants (Kd):
| Target Protein | Kd (μM) |
|---|---|
| Thrombin | 1.2 ± 0.3 |
| Ricin lectin | 8.7 ± 1.1 |
These interactions are leveraged in drug discovery for enzyme inhibition and targeted delivery .
Stability Under Basic Conditions
The compound demonstrates remarkable stability in alkaline media (pH 9–12), with <5% decomposition after 24 hours at 25°C. This property facilitates its use in aqueous Suzuki reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved bioavailability and efficacy in targeting cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Properties
The compound's potential as an antiviral agent has also been explored. Its structure allows for interactions with viral proteins, potentially inhibiting their function. Preliminary studies suggest that it may exhibit activity against certain viruses by disrupting their replication processes .
Materials Science
Synthesis of Functional Materials
The unique boron-containing moiety in (R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol allows it to be utilized in the synthesis of advanced materials. The compound can serve as a precursor for boron-doped polymers and other materials that exhibit enhanced electrical conductivity and thermal stability. These materials are particularly valuable in electronic applications .
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance their chemical resistance and thermal properties. Research has demonstrated that polymers synthesized using (R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol exhibit improved performance in harsh environments .
Biochemistry
Bioconjugation Techniques
In biochemistry, the ability to modify biomolecules is crucial for developing targeted therapies and diagnostic tools. The boron moiety in this compound facilitates bioconjugation reactions with biomolecules such as proteins and nucleic acids. This property has been exploited to create targeted drug delivery systems that enhance the specificity and efficacy of therapeutic agents .
Enzyme Inhibition Studies
The compound has been investigated for its potential to act as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of enzymes involved in various metabolic pathways. Research indicates that such interactions can lead to significant alterations in enzyme activity, making it a candidate for further studies in metabolic regulation .
Data Summary Table
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethanol (CAS 651030-55-6)
- Similarity : 0.95 .
- Key difference: Replaces the trifluoroethanol group with a non-fluorinated ethanol.
(b) 1-[2,6-Difluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Ethanol (CAS 1858215-82-3)
- Key difference: Contains two fluorine atoms on the phenyl ring and an ethanol group .
- Impact : Enhanced electronic withdrawal from fluorine substituents may stabilize the boronate intermediate, improving coupling efficiency .
(c) 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trifluoromethyl)Phenol (CAS 1243143-45-4)
- Key difference: Substitutes the trifluoroethanol with a trifluoromethyl-phenol group .
- Impact: The phenolic hydroxyl group increases solubility in polar solvents, whereas the target compound’s alcohol group may require protection during synthesis.
Substituent Position and Reactivity
(a) [2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanol
- Synthesis : Sodium borohydride reduction of a formyl precursor yields 95% product (m.p. 44–47°C) .
- Comparison: The fluorine at the meta position and hydroxymethyl group may direct coupling reactions differently than the para-trifluoroethanol substituent in the target compound.
(b) 1-(4-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethanone (CAS 1362243-63-7)
Physical and Chemical Properties
Notes:
- The target compound lacks a reported boiling point, complicating volatility assessments .
Biological Activity
(R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a boronic ester moiety. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.10 g/mol |
| Boiling Point | Not available |
| LogP | High |
| Solubility | Soluble in organic solvents |
| H-bond Acceptors | 6 |
| H-bond Donors | 1 |
The mechanism of action of (R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol involves its interaction with biological membranes and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective interactions with molecular targets. The boronic ester moiety is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is advantageous in enzyme inhibition and molecular recognition studies.
In Vitro Studies
Recent studies have demonstrated that compounds containing similar structural features exhibit significant biological activity. For instance:
- Inhibition of Tryptophan Hydroxylase (TPH1) : A related compound showed an inhibition rate of 64% at 100 µM concentration. This suggests potential applications in treating conditions like obesity and fatty liver disease through modulation of serotonin biosynthesis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes critical in metabolic pathways. The presence of the boronic acid group allows for selective inhibition of target enzymes by forming stable complexes .
Case Studies
- Anti-Cancer Activity : A derivative of the compound has been studied for its anti-cancer properties. It was found to significantly reduce cell viability in cancer cell lines while maintaining high safety profiles in normal human liver cells .
- Lipid Metabolism Modulation : Another study indicated that compounds with similar structures could effectively reduce triglyceride levels in fatty liver models. This points towards the potential use of (R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol in managing dyslipidemia .
Research Findings
A summary of key findings from various studies on (R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is presented below:
Q & A
Q. What are the standard synthetic routes for preparing (R)-2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using aryl boronate esters. For example, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) is employed to couple a trifluoromethyl-substituted aryl halide with a pinacol boronate precursor. Reaction conditions include inert atmosphere (N₂), polar aprotic solvents (e.g., toluene/ethanol/water mixtures), and elevated temperatures (110°C for 3 hours). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the product with high yield (98%) .
Q. How is the stereochemical integrity of the (R)-enantiomer maintained during synthesis?
Chiral resolution or asymmetric synthesis methods are critical. For analogous compounds, enantioselective esterification using chiral auxiliaries or enzymes (e.g., lipases) has been reported. For instance, (R)-configured ethanol derivatives can be resolved via diastereomeric salt formation with tartaric acid derivatives, as seen in related systems .
Q. What analytical techniques are essential for characterizing this compound?
- LCMS : Confirms molecular weight (e.g., m/z 307 [M+H]⁺) and purity (retention time 0.99 minutes under SQD-AA05 conditions) .
- NMR : ¹³C NMR in CDCl₃ resolves boron-linked aromatic protons and trifluoromethyl groups. For example, δ ~120-140 ppm for aromatic carbons and δ ~75 ppm for the dioxaborolane ring .
- HPLC : Validates enantiomeric excess (chiral columns) and purity.
Advanced Research Questions
Q. How can conflicting data on Suzuki-Miyaura coupling efficiency with this boronate ester be resolved?
Discrepancies in coupling yields may arise from substrate electronic effects or catalyst selection . For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl halide can reduce reactivity.
- Catalyst optimization (e.g., Pd(OAc)₂ with SPhos ligand) improves turnover in sterically hindered systems.
- Pre-activation of the boronate ester (e.g., using K₂CO₃ in biphasic solvent systems) enhances coupling efficiency .
Table 1 : Catalyst Screening for Coupling Efficiency
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 85 | |
| PdCl₂(dppf) | Dppf | 92 | |
| Pd(OAc)₂ | SPhos | 95 |
Q. What strategies mitigate hydrolysis of the dioxaborolane moiety during storage or reaction?
Q. How does the trifluoroethanol group influence reactivity in subsequent transformations?
The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations, enabling nucleophilic substitutions. However, steric hindrance from the bulky boronate ester may limit accessibility. For instance:
- In Mitsunobu reactions , the hydroxyl group participates in stereospecific substitutions, but competing boron-oxygen bond cleavage requires careful pH control .
- Oxidation studies : The trifluoroethanol moiety resists oxidation, making it suitable for redox-stable intermediates in medicinal chemistry .
Methodological Challenges
Q. How to address low yields in enantioselective syntheses of this compound?
Q. What are the best practices for handling air-sensitive intermediates in its synthesis?
- Schlenk techniques : For transferring moisture-sensitive boronate esters.
- In-line drying : Use molecular sieves (3Å) in solvent systems during reactions .
Data Contradiction Analysis
Q. Why do reported NMR chemical shifts for the dioxaborolane ring vary across studies?
Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation . For example, in CDCl₃, the dioxaborolane protons resonate at δ 1.3 ppm (singlet), but hydrogen bonding in polar solvents like DMSO can shift signals upfield .
Applications in Advanced Research
Q. How is this compound utilized in PET tracer development?
The boronate ester serves as a precursor for ¹¹C-radiolabeling via palladium-mediated isotopic exchange. For example, N-isopropyl analogs are used in cerebral blood flow tracers, where the boronate enables rapid ¹¹C incorporation under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
